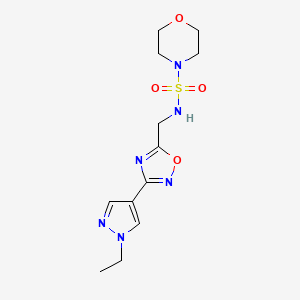

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a novel heteroaryl compoundThis compound is part of a broader class of heteroaryl compounds that have shown promise in various therapeutic areas .

Preparation Methods

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide involves several steps The synthetic route typically starts with the preparation of the 1-ethyl-1H-pyrazol-4-yl intermediate, followed by the formation of the 1,2,4-oxadiazole ringThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on various biological pathways.

Medicine: It shows promise in the treatment of protein kinase-mediated diseases, which include certain types of cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of diseases that are driven by abnormal kinase activity .

Comparison with Similar Compounds

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is unique due to its specific structure and mechanism of action. Similar compounds include other heteroaryl compounds with different substituents on the pyrazole and oxadiazole rings. These compounds may have varying degrees of efficacy and selectivity for different protein kinases. The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activity .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N6O3S. The structure includes a morpholine ring, a sulfonamide group, and a pyrazole derivative linked to an oxadiazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N6O3S |

| Molecular Weight | 336.41 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The results showed that the compound inhibited biofilm formation and exhibited bactericidal activity at concentrations that were significantly lower than those required for other known antibiotics. This suggests a promising role in treating resistant bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to interfere with bacterial cell wall synthesis or inhibit key metabolic pathways through enzyme inhibition. The sulfonamide group may play a critical role in mimicking para-amino benzoic acid (PABA), thus disrupting folate synthesis in bacteria .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several important findings:

- Antibacterial Properties : The compound has shown significant activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards bacterial cells while sparing mammalian cells.

- Biofilm Disruption : The ability to inhibit biofilm formation enhances its potential as an antibacterial agent in clinical settings.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4S/c1-2-17-9-10(7-13-17)12-15-11(22-16-12)8-14-23(19,20)18-3-5-21-6-4-18/h7,9,14H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQISLFPGCQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.